molecular formula C12H16O2 B13321844 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one

Cat. No.: B13321844
M. Wt: 192.25 g/mol
InChI Key: KRZSZFDXHSBNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one is an alkyl-substituted acetophenone derivative characterized by a hydroxyl group at the para-position (4-position) and a branched butan-2-yl group at the meta-position (3-position) of the aromatic ring. Structurally, it belongs to the class of aromatic ketones, where the acetophenone core (1-phenylethanone) is modified with substituents that influence its electronic and steric properties.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3-butan-2-yl-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-4-8(2)11-7-10(9(3)13)5-6-12(11)14/h5-8,14H,4H2,1-3H3

InChI Key

KRZSZFDXHSBNGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

Scientific Research Applications

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one can be contextualized by comparing it with analogous acetophenone derivatives. Key differences arise from substituent type, position, and electronic effects, as outlined below:

Substituent Effects on Bioactivity

  • Heteroarylthio Derivatives: Compounds such as 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one () replace the alkyl group with heteroarylthio moieties (e.g., thiazole, pyridine). These derivatives exhibit nanomolar-range enzyme inhibition (e.g., AChE Ki = 22.13 nM for compound 2), attributed to the thioether linkage’s electron-withdrawing effects and heteroaryl interactions with enzyme active sites.
  • Chalcone Derivatives: (E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A7, ) introduces a conjugated α,β-unsaturated ketone system. This structure enhances UV absorption and reactivity (e.g., Michael addition), which the target compound lacks. Chalcones are often explored for antimicrobial and anti-inflammatory activities, whereas alkyl-substituted acetophenones like the target compound may prioritize metabolic stability due to reduced conjugation .

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Melting Point (°C) Yield (%) LogP<sup>a</sup> Key Feature(s)
Target Compound 3-(Butan-2-yl), 4-OH Not reported Not reported ~3.5 (estimated) High lipophilicity, steric bulk
QD15 () 4-(4-Chlorobenzoyl), piperazine 123.9–126.7 37 ~4.2 Polar piperazine group, Cl substituent
(E)-3-(4-Fluorophenyl)chalcone (A10, ) 3-(4-Fluorophenyl), 4-OH Not reported 61.8 ~2.8 Conjugated system, F substituent
1-(3-Diazenyl-4-OH-phenyl)ethanone () 3-diazenyl, 4-OH Not reported Not reported ~2.1 Electron-deficient diazenyl group

<sup>a</sup> LogP values estimated using ChemDraw.

  • Lipophilicity : The butan-2-yl group increases LogP (~3.5) compared to chalcones (~2.8) or diazenyl derivatives (~2.1), suggesting superior membrane permeability but lower aqueous solubility.
  • Synthetic Accessibility: Chalcones (e.g., A7, 78% yield) and heteroarylthio derivatives () are synthesized via Claisen-Schmidt condensation or thioether coupling, respectively.

Biological Activity

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one, commonly known as raspberry ketone, is a phenolic compound primarily derived from raspberries (Rubus idaeus L.). It has gained attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

Raspberry ketone is characterized by the following structure:

C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}

It features a hydroxyl group and a carbonyl group, which contribute to its reactivity and biological properties. The compound's moderate chemical reactivity is indicated by its formal electrode potential of 1.29 V at pH 7.4 .

Antioxidant Activity

Raspberry ketone exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity of Raspberry Ketone

Study ReferenceMethod UsedIC50 (µM)
DPPH Assay50Effective free radical scavenger
ABTS Assay45Strong antioxidant activity

Anti-inflammatory Effects

Raspberry ketone has shown potential in modulating inflammatory pathways. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting its utility in managing inflammatory conditions.

Anticancer Activity

Several studies have explored the anticancer properties of raspberry ketone. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of raspberry ketone on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG230Induction of apoptosis
MCF-725Cell cycle arrest at G1 phase
A54935ROS generation leading to cell death

The data suggest that raspberry ketone's ability to target multiple pathways makes it a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenolic structure significantly affect biological activity. For instance:

  • Hydroxyl Group Positioning : The presence of the hydroxyl group at the para position enhances antioxidant activity.
  • Alkyl Chain Length : Variations in the butyl chain can influence the lipophilicity and cellular uptake of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.